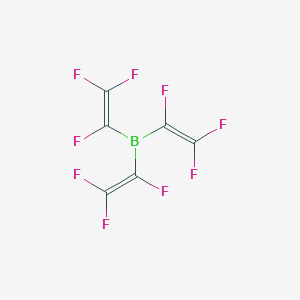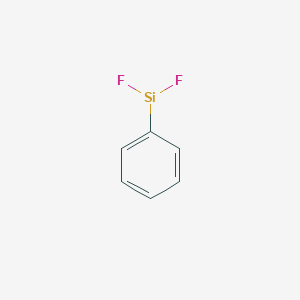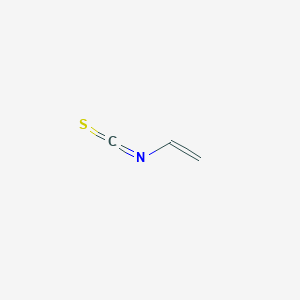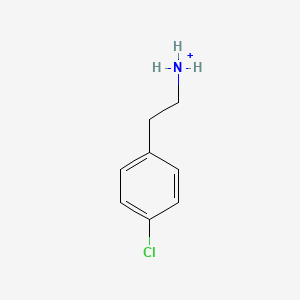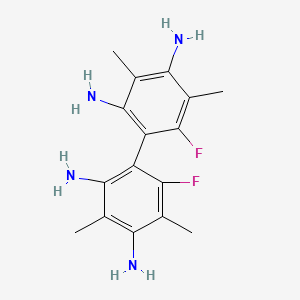
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine is a complex organic compound characterized by its multiple amino and fluoro substituents on a dimethylbenzene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the dimethylbenzene core, followed by the introduction of amino and fluoro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.
化学反应分析
Types of Reactions
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The fluoro groups can be reduced to form hydrogenated derivatives.
Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted compounds, depending on the reagents and conditions used.
科学研究应用
4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
相似化合物的比较
Similar Compounds
- 2,4-Diamino-3,5-dimethyl-6-sulfotoluene
- 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
- 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid
Uniqueness
Compared to similar compounds, 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine stands out due to its dual fluoro and amino substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
434-91-3 |
|---|---|
分子式 |
C16H20F2N4 |
分子量 |
306.35 g/mol |
IUPAC 名称 |
4-(2,4-diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20F2N4/c1-5-11(17)9(15(21)7(3)13(5)19)10-12(18)6(2)14(20)8(4)16(10)22/h19-22H2,1-4H3 |
InChI 键 |
WLJZOVDBARHHPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1N)C2=C(C(=C(C(=C2F)C)N)C)N)F)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
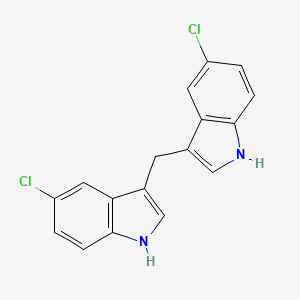
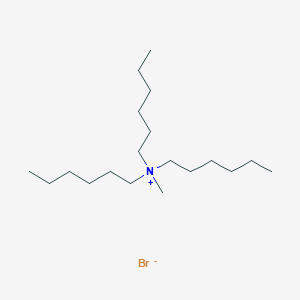
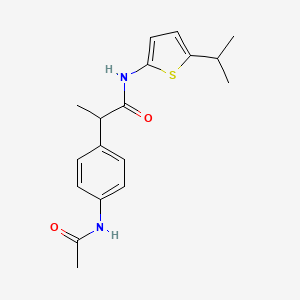
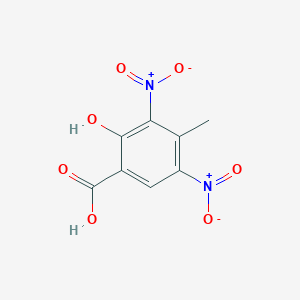
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
